molecular formula C8H10N2O B3407546 4-(Allyloxy)-2-methylpyrimidine CAS No. 7180-92-9

4-(Allyloxy)-2-methylpyrimidine

Cat. No. B3407546
CAS RN: 7180-92-9
M. Wt: 150.18
InChI Key: MOOJIRCDBOJMTI-UHFFFAOYSA-N
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Description

4-(Allyloxy)-2-methylpyrimidine is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has an allyloxy group attached to the fourth position of the pyrimidine ring.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(Allyloxy)-2-methylpyrimidine in lab experiments is its easy synthesis method. In addition, it has a wide range of potential applications in various fields. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on 4-(Allyloxy)-2-methylpyrimidine. One of the potential areas of research is the development of new antiviral, anticancer, and antifungal agents based on this compound. In addition, there is a need for further studies to understand the mechanism of action of this compound and its potential applications in materials science and agriculture.

Scientific Research Applications

4-(Allyloxy)-2-methylpyrimidine has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been found to exhibit antiviral, anticancer, and antifungal activities. In materials science, it has been used as a building block for the synthesis of liquid crystals and organic semiconductors. In agriculture, it has been used as a pesticide and herbicide.

properties

IUPAC Name

2-methyl-4-prop-2-enoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-3-6-11-8-4-5-9-7(2)10-8/h3-5H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOJIRCDBOJMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663994
Record name 2-Methyl-4-[(prop-2-en-1-yl)oxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7180-92-9
Record name 2-Methyl-4-[(prop-2-en-1-yl)oxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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